Cas no 2649066-66-8 (1-methoxy-2,8-diazaspiro4.5dec-1-ene)

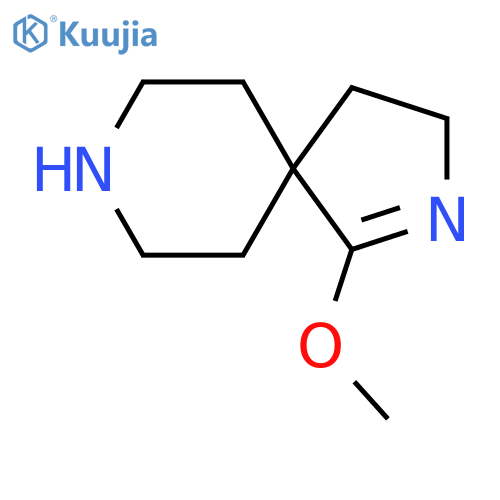

2649066-66-8 structure

商品名:1-methoxy-2,8-diazaspiro4.5dec-1-ene

1-methoxy-2,8-diazaspiro4.5dec-1-ene 化学的及び物理的性質

名前と識別子

-

- 1-methoxy-2,8-diazaspiro4.5dec-1-ene

- EN300-1645753

- 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene

- 2649066-66-8

-

- インチ: 1S/C9H16N2O/c1-12-8-9(4-7-11-8)2-5-10-6-3-9/h10H,2-7H2,1H3

- InChIKey: HMLKXCBKLZTSEJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C2(CCN=1)CCNCC2

計算された属性

- せいみつぶんしりょう: 168.126263138g/mol

- どういたいしつりょう: 168.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-methoxy-2,8-diazaspiro4.5dec-1-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1645753-0.05g |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1645753-0.5g |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1645753-2.5g |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1645753-250mg |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 250mg |

$670.0 | 2023-09-22 | ||

| Enamine | EN300-1645753-2500mg |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 2500mg |

$1428.0 | 2023-09-22 | ||

| Enamine | EN300-1645753-100mg |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 100mg |

$640.0 | 2023-09-22 | ||

| Enamine | EN300-1645753-10000mg |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 10000mg |

$3131.0 | 2023-09-22 | ||

| Enamine | EN300-1645753-1.0g |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1645753-5.0g |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1645753-0.25g |

1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |

2649066-66-8 | 0.25g |

$670.0 | 2023-06-04 |

1-methoxy-2,8-diazaspiro4.5dec-1-ene 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

2649066-66-8 (1-methoxy-2,8-diazaspiro4.5dec-1-ene) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量